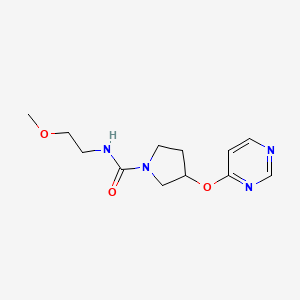

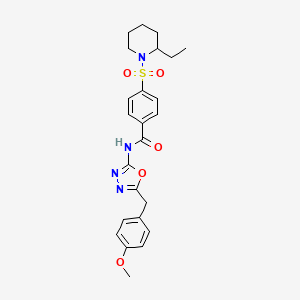

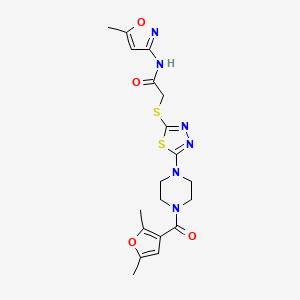

![molecular formula C13H15NO B2554690 7-Benzoyl-7-azabicyclo[2.2.1]heptane CAS No. 188624-96-6](/img/structure/B2554690.png)

7-Benzoyl-7-azabicyclo[2.2.1]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-Benzoyl-7-azabicyclo[2.2.1]heptane” is a derivative of 7-azabicyclo[2.2.1]heptane . It is synthesized using N-acylated pyrroles . The structure of the compound has been determined by X-ray crystallographic analysis .

Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .

Molecular Structure Analysis

The structures of two of the adducts, those between N-phenylmaleimide and N-benzoylpyrrole and the dihydro adduct of N-phenylmaleimide with N-acetylpyrrole, have been determined by X-ray crystallographic analysis .

Chemical Reactions Analysis

The syntheses, using pressures of up to 1.4 GPa, and the properties of Diels–Alder adducts of some N-acylated pyrroles are described. Both exo and endo adducts may be obtained and purified and are, in general, unstable with respect to the retro reaction .

科学的研究の応用

Analgesic Research and Epibatidine Derivatives

- Epibatidine , an alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent analgesic agent. It binds strongly to nicotinic acetylcholine receptors (nAChRs) and is 200 times more potent than morphine. However, its toxic effects limit clinical application .

- Researchers have explored the synthesis of 7-azabicyclo[2.2.1]heptane derivatives as potential alternatives to epibatidine. These compounds exhibit structural variations while maintaining the bicyclic framework. Structure-activity relationship studies aim to identify analogues with reduced side effects .

Total Synthesis of Epibatidine

- A new, efficient method involves the t-BuOK-promoted hydrogen bromide elimination of a specific intermediate, yielding 7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene. This compound constitutes a formal total synthesis of epibatidine .

Conformationally Constrained Compounds

- Researchers have synthesized 7-substituted exo-2-bromo-7-azabicyclo[2.2.1]heptane derivatives . These compounds are conformationally constrained and may exhibit unique properties. The synthetic sequence involves bromination, followed by intramolecular cyclization .

N-Sulfonyl Functional Motif

- Incorporating an N-sulfonyl functional motif into the radical precursor of 7-azabicyclo[2.2.1]heptane leads to cyclized products. This motif selectively participates in intramolecular free radical reactions .

Amide Group Planarity

- Studies have shown that bicyclic amides of 7-azabicyclo[2.2.1]heptane are intrinsically nitrogen-pyramidal. Single-crystal X-ray diffraction structures reveal the planarity of the amide group in relevant compounds .

Synthetic Strategies and Medicinal Chemistry

将来の方向性

作用機序

Target of Action

The primary target of 7-Benzoyl-7-azabicyclo[2.2.1]heptane is currently unknown. The compound is a derivative of 7-azabicyclo[2.2.1]heptane, which is found in epibatidine . Epibatidine is known to have a high affinity for the nicotinic acetylcholine receptor (nAChR) , but it is unclear if 7-Benzoyl-7-azabicyclo[2.2.1]heptane shares this target.

Mode of Action

The mode of action of 7-Benzoyl-7-azabicyclo[22If it shares the same target as its parent compound, epibatidine, it may interact with the nicotinic acetylcholine receptor (nAChR) to exert its effects .

特性

IUPAC Name |

7-azabicyclo[2.2.1]heptan-7-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13(10-4-2-1-3-5-10)14-11-6-7-12(14)9-8-11/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVDAOHTTBLKNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1N2C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzoyl-7-azabicyclo[2.2.1]heptane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

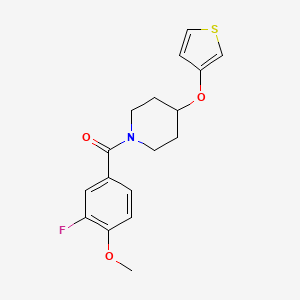

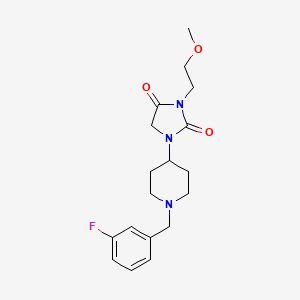

![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)

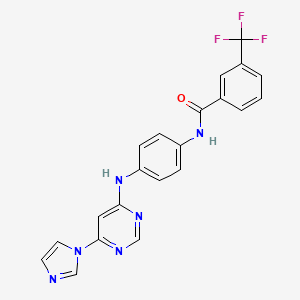

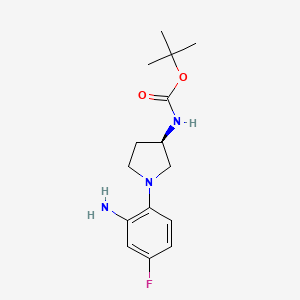

![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)

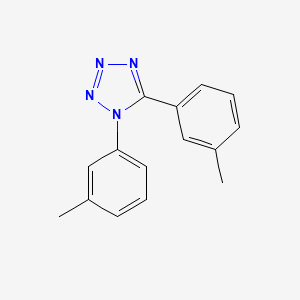

![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)

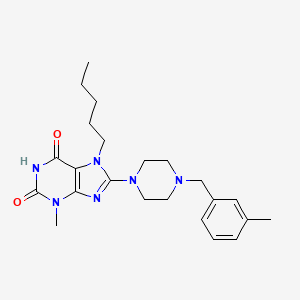

![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)